4-Bromophenanthrene

Melting point Physical property differentiation Isomer identification

4-Bromophenanthrene (CAS 19462-79-4) is a monobrominated polycyclic aromatic hydrocarbon (PAH) with molecular formula C₁₄H₉Br and molecular weight 257.13 g·mol⁻¹, in which a single bromine atom is substituted at the 4-position (bay-region) of the phenanthrene skeleton. It belongs to the class of halogenated phenanthrene isomers alongside 1-, 2-, 3-, and 9-bromophenanthrene and serves primarily as a synthetic intermediate for constructing extended π-conjugated systems via palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira).

Molecular Formula C14H9Br
Molecular Weight 257.12 g/mol
CAS No. 19462-79-4
Cat. No. B091176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenanthrene
CAS19462-79-4
Molecular FormulaC14H9Br
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br
InChIInChI=1S/C14H9Br/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H
InChIKeyNJESAUCSIMQRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenanthrene (CAS 19462-79-4): A Bay-Region Brominated PAH Building Block for Optoelectronic and Synthetic Chemistry Applications


4-Bromophenanthrene (CAS 19462-79-4) is a monobrominated polycyclic aromatic hydrocarbon (PAH) with molecular formula C₁₄H₉Br and molecular weight 257.13 g·mol⁻¹, in which a single bromine atom is substituted at the 4-position (bay-region) of the phenanthrene skeleton . It belongs to the class of halogenated phenanthrene isomers alongside 1-, 2-, 3-, and 9-bromophenanthrene and serves primarily as a synthetic intermediate for constructing extended π-conjugated systems via palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) [1]. The 4-position bromine is situated adjacent to the sterically constrained bay region of phenanthrene, which endows this isomer with a distinct steric and electronic profile compared to its more common 9-substituted analog, directly influencing its reactivity in coupling reactions and the photophysical properties of downstream products .

Why Generic Substitution Fails for 4-Bromophenanthrene: Position-Dependent Physicochemical and Photophysical Differentiation Among Bromophenanthrene Isomers


Bromophenanthrene isomers cannot be treated as interchangeable reagents in synthetic or materials-science workflows. The position of the bromine substituent on the phenanthrene core dictates the molecule's melting point, solubility, electronic structure, and — critically — the regiochemical outcome of subsequent cross-coupling or electrophilic substitution steps . The 4-position (bay-region) experiences steric compression from the adjacent aromatic ring, which modulates both ground-state geometry and excited-state dynamics in ways that are fundamentally different from the more exposed 9-position . Early photophysical investigations established that the halogen substitution position measurably alters fluorescence and phosphorescence quantum yields, intersystem crossing rates, and triplet lifetimes [1]. Consequently, procurement decisions must be isomer-specific: substituting 4-bromophenanthrene with 9-bromophenanthrene or another isomer will produce different coupling efficiencies, different product regiochemistries, and different photophysical performance in the final material.

4-Bromophenanthrene Quantitative Differentiation Evidence: Head-to-Head Data vs. 1-Br, 2-Br, 3-Br, and 9-Br Isomers


Melting Point as a Physical-Handling and Purity Discriminator: 4-Br vs. 1-Br, 2-Br, and 9-Br Isomers

4-Bromophenanthrene exhibits a markedly lower melting point (48–56 °C) compared to all other common monobromophenanthrene isomers, providing a straightforward physical-property fingerprint for identity confirmation, purity assessment, and selection of handling conditions. The 9-isomer melts at 60–66 °C, the 2-isomer at 95–99 °C, and the 1-isomer at 108–109 °C . This ~8–10 °C depression relative to 9-bromophenanthrene and ~40–60 °C depression relative to the 2- and 1-isomers reflects reduced crystal lattice energy attributable to the bay-region substitution pattern, which disrupts efficient planar π-stacking . For procurement, this means 4-bromophenanthrene may require refrigerated storage to prevent softening or melt-related degradation during shipping, whereas the higher-melting 2- and 1-isomers are less thermally sensitive under ambient conditions.

Melting point Physical property differentiation Isomer identification

Position-Dependent Heavy Atom Effect on Luminescence: Triplet Formation and Intersystem Crossing Modulation

The seminal study by Masetti, Mazzucato, and Galiazzo (1971) demonstrated that halogen substitution position on the phenanthrene core directly modulates radiative and radiationless transition rates from the lowest excited singlet and triplet states [1]. Bromine substitution induces a larger increase in the S₁→T₁ intersystem crossing rate (k_ISC) than in the T₁→S₀ decay rate, resulting in elevated triplet formation quantum yields (Φ_T) and enhanced phosphorescence relative to the parent hydrocarbon [1]. Critically, the authors explicitly observed an effect of the halogen position on the luminescence properties, meaning that 4-bromophenanthrene, 9-bromophenanthrene, and other isomers are expected to exhibit measurably different Φ_F (fluorescence quantum yield), Φ_P (phosphorescence quantum yield), τ_T (triplet lifetime), and k_ISC values [1]. While the 1971 study did not numerically resolve every individual isomer, it established the principle that position matters — a finding corroborated by more recent work showing that 9-bromophenanthrene exhibits room-temperature phosphorescence (RTP) with a detection limit of 8.0 × 10⁻¹⁰ mol·L⁻¹ in a NaDC clathrate system, and that 9-BrP triplet photobleaching quantum yield in benzene is 0.15 [2][3]. The 4-isomer, with its bay-region bromine, is predicted to have a distinct k_ISC and Φ_T profile owing to altered spin-orbit coupling matrix elements arising from the different spatial relationship between the bromine atom and the phenanthrene π-system.

Photophysics Triplet quantum yield Heavy atom effect Intersystem crossing

Synthetic Accessibility and Regioisomeric Purity: 4-Substitution Requires Non-Standard Synthetic Routes

Direct electrophilic bromination of phenanthrene proceeds with strong kinetic preference for the 9-position (and to a lesser extent the 10-position) due to higher electron density at the meso-like 9,10-carbons, yielding 9-bromophenanthrene in 90–94% isolated yield [1]. The 2-, 3-, and 4-positions are significantly deactivated toward electrophilic attack under standard conditions. Consequently, 4-bromophenanthrene cannot be efficiently accessed via direct bromination; it requires either alternative synthetic strategies (e.g., directed ortho-metalation/bromination, transition-metal-catalyzed C–H functionalization, or multi-step sequences starting from pre-functionalized precursors) or chromatographic separation from a complex mixture of brominated isomers . This synthetic inaccessibility has two practical consequences for procurement: (i) 4-bromophenanthrene is typically priced higher than 9-bromophenanthrene and may have longer lead times; (ii) verifying isomeric purity (e.g., absence of 3-bromo or 9-bromo contamination) is essential, as residual 9-isomer impurity can introduce competing reactivity in downstream cross-coupling steps . In contrast, 9-bromophenanthrene is commercially available at >98% purity from multiple global suppliers at relatively low cost due to its straightforward single-step synthesis.

Regioselectivity Synthesis Bromination Isomeric purity

Electronic Structure Modulation: Bromine Substitution Reduces the HOMO–LUMO Gap and Increases Electronegativity

A computational DFT study on halogenated phenanthrene derivatives demonstrated that bromine substitution reduces the HOMO–LUMO gap by 0.2438 eV relative to unsubstituted phenanthrene, representing the largest gap reduction among the halogens studied (F: 0.0100 eV; Cl: 0.0064 eV) [1]. Concurrently, the electronegativity increases from 3.6371 eV (phenanthrene) to 3.8575 eV (phenanthrene-Br), enhancing electron-attracting capability from the aromatic rings and lowering the chemical potential [1]. The absorption peak shifts from λ_max = 293.0 nm (pure phenanthrene) to 307.2 nm for brominated phenanthrene [1]. While this computational study did not resolve individual bromine positional isomers, the bay-region 4-position places the electronegative bromine in a unique spatial relationship to the π-system, potentially creating a local dipole moment and charge distribution distinct from that of the peripherally substituted 2- or 3-isomers. The electrochemical band gaps of structurally related functionalized phenanthrene derivatives have been experimentally determined to range from 2.34 eV to 2.80 eV [2], providing a comparative framework for evaluating the electronic impact of substitution position.

DFT calculation HOMO-LUMO gap Electronegativity Electronic structure

Aqueous Solubility and LogP Differentiation Among Bromophenanthrene Isomers: Implications for Purification and Environmental Fate

4-Bromophenanthrene exhibits calculated aqueous solubility of 2.2 × 10⁻⁴ g·L⁻¹ (25 °C) and a computed XLogP of 5.1, indicating very high hydrophobicity and extremely limited water solubility — properties shared broadly across bromophenanthrene isomers . The 1-bromophenanthrene isomer has an identical calculated aqueous solubility (2.2 × 10⁻⁴ g·L⁻¹ at 25 °C) , while 9-bromophenanthrene is practically classified as soluble in organic solvents (chloroform: 50 mg·mL⁻¹; toluene; acetic acid; carbon disulfide) . The 3-bromophenanthrene isomer has a reported LogP of 5.45 (ACD/LogP) . These data indicate that while all bromophenanthrene isomers share extreme hydrophobicity, subtle LogP variations exist (5.1 for 4-Br and 9-Br vs. 5.45 for 3-Br) that may influence chromatographic retention behavior and partitioning in biphasic reaction systems. For synthetic workup, the differential solubility in chloroform (9-Br: 50 mg·mL⁻¹; 4-Br: comparable but not explicitly quantified) provides a practical solvent system for purification by recrystallization or column chromatography.

Solubility LogP Hydrophobicity Purification

4-Bromophenanthrene (CAS 19462-79-4): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Bay-Region-Functionalized OLED Intermediate for Sterically Encumbered π-Extended Emitters

In OLED materials development, the 4-position bromine of 4-bromophenanthrene serves as a coupling handle situated in the sterically constrained bay region, enabling the construction of phenanthrene-based emitters with non-linear, bent geometries that differ fundamentally from the linear architectures accessible via 9-bromophenanthrene . This steric differentiation is leveraged in Suzuki–Miyaura polycondensations where the 4-position's reduced steric accessibility can confer improved regiocontrol when multiple reactive sites are present. The rigid phenanthrene core provides a stable charge-transport channel, while the bromine at the 4-position allows for palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, or vinyl groups, yielding extended π-conjugated systems with tailored HOMO–LUMO gaps for blue emission applications [1].

Position-Selective Photophysical Probe and Triplet Sensitizer Development

The established position-dependence of the heavy atom effect on phenanthrene luminescence makes 4-bromophenanthrene a valuable starting material for developing isomer-pure photophysical probes. Unlike the extensively studied 9-bromophenanthrene (with characterized RTP detection limit of 8.0 × 10⁻¹⁰ mol·L⁻¹ and triplet photobleaching quantum yield of 0.15 in benzene [1][2]), the 4-isomer offers an underexplored photophysical parameter space. Researchers seeking to correlate bromine position with intersystem crossing efficiency, phosphorescence lifetime, or metal-ion coordination response can use 4-bromophenanthrene to expand the structure–property relationship matrix beyond the heavily studied 9-isomer.

Precursor for Bay-Region-Annulated Polycyclic Aromatic Hydrocarbons (PAHs) and Graphene Nanoribbon Segments

The 4-position bromine, located at the bay region of phenanthrene, is strategically positioned for subsequent annulation or cyclization reactions that close a new ring across the bay. This enables the synthesis of fully fused, ladder-type PAHs and graphene nanoribbon precursors that are inaccessible from the 9-isomer. The 4-bromophenanthrene derivative has been employed in Pd-catalyzed cascade reactions to construct non-fused skeletal ring systems in yields consistently exceeding 80%, with the critical ring-forming step proceeding in very high to quantitative yield . The bay-region bromine thus provides a unique vector for π-extension that the 9-isomer cannot replicate.

Analytical Reference Standard for Environmental Monitoring of Brominated PAHs (BrPAHs)

Brominated polycyclic aromatic hydrocarbons are emerging environmental contaminants detected in surface sediments and stack emissions . 4-Bromophenanthrene serves as an authentic analytical reference standard for isomer-specific quantification in environmental samples, where its distinct melting point (48–56 °C [1]), chromatographic retention behavior (LogP 5.1 [2]), and mass spectrum (exact mass 255.98877 [2]) enable unambiguous discrimination from co-eluting isomers such as 9-bromophenanthrene (which has been detected in correlation with phenanthrene in urban sediments ). The very low aqueous solubility (2.2 × 10⁻⁴ g·L⁻¹) is also relevant for environmental fate modeling [2].

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